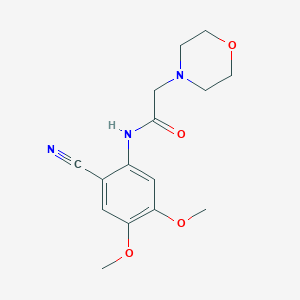
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It was first synthesized in 1995 by researchers at the University of Minnesota and has since been widely used in scientific research to better understand the mechanisms of opioid addiction and pain management.
Mechanism of Action
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide works by blocking the activity of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide prevents the activation of downstream signaling pathways that are responsible for the analgesic effects of opioids. This mechanism of action has made N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide a valuable tool for studying the mu-opioid receptor and its role in pain management and addiction.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to block the analgesic effects of opioids, as well as the development of tolerance to opioids. Additionally, it has been shown to reduce the rewarding effects of opioids, which may make it a useful tool for developing new treatments for opioid addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide is its selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the specific effects of this receptor on the body. Additionally, N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide has been shown to be highly potent, which allows researchers to use lower doses of the compound in their experiments. However, one of the main limitations of N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide. One area of focus is the development of new treatments for opioid addiction, which may involve the use of compounds like N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide to reduce the rewarding effects of opioids. Additionally, researchers may continue to study the mu-opioid receptor and its specific effects on the body, in order to better understand the mechanisms of pain management and addiction. Finally, there may be opportunities to develop new compounds based on the structure of N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide, which could have even greater selectivity and potency than the original compound.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain management and addiction. It has been shown to be a highly selective antagonist of the mu-opioid receptor, with little to no activity at other opioid receptors. This selectivity has made it a valuable tool for researchers studying the mu-opioid receptor and its specific effects on the body.
properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-20-13-7-11(9-16)12(8-14(13)21-2)17-15(19)10-18-3-5-22-6-4-18/h7-8H,3-6,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOHHFSTGSHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-benzofuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746863.png)
![1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746869.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746875.png)
![N-(3,4-difluorophenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3746879.png)
![4-amino-3-{[(4-fluorophenyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B3746890.png)

![N-(4-{[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3746915.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide](/img/structure/B3746930.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B3746938.png)
![1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone](/img/structure/B3746948.png)
![3-amino-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746950.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-4,6-dimorpholin-4-yl-1,3,5-triazine](/img/structure/B3746955.png)
![2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3746960.png)